molecular formula C10H13NO2S B13511299 3-(((2-Aminoethyl)thio)methyl)benzoic acid

3-(((2-Aminoethyl)thio)methyl)benzoic acid

Cat. No.: B13511299
M. Wt: 211.28 g/mol
InChI Key: FFIHBZNRYBDBFC-UHFFFAOYSA-N
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Description

3-(((2-Aminoethyl)thio)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a thioether and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Aminoethyl)thio)methyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the chloromethyl group of 3-(chloromethyl)benzoic acid, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Aminoethyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, secondary amines.

Scientific Research Applications

3-(((2-Aminoethyl)thio)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(((2-Aminoethyl)thio)methyl)benzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(((2-Aminoethyl)thio)methyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties but different solubility and reactivity.

    2-Amino-3-methylbenzoic acid: A structurally related compound with a methyl group instead of the thioether linkage.

Uniqueness

This compound is unique due to the presence of both the aminoethyl and thioether groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(2-aminoethylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C10H13NO2S/c11-4-5-14-7-8-2-1-3-9(6-8)10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13)

InChI Key

FFIHBZNRYBDBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSCCN

Origin of Product

United States

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